
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its biological activity, while the morpholine ring is often used to enhance the solubility and stability of compounds.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromobenzaldehyde with thiourea to form the thiazole ring, followed by the reaction with morpholine under basic conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the thiazole ring .
科学研究应用
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent. The thiazole ring is known for its biological activity, and the morpholine ring can enhance the compound’s solubility and stability.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It has been used in molecular docking studies to understand its interaction with various biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with essential enzymes . In anticancer studies, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound is similar in structure but lacks the morpholine ring, which can affect its solubility and stability.
4-(4-Bromophenyl)-2-thiazoleacetonitrile: Another similar compound that has a nitrile group instead of the morpholine ring, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the thiazole and morpholine rings in 4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine makes it unique. The thiazole ring contributes to its biological activity, while the morpholine ring enhances its solubility and stability.
属性
分子式 |
C13H13BrN2OS |
|---|---|
分子量 |
325.23 g/mol |
IUPAC 名称 |
4-[4-(3-bromophenyl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C13H13BrN2OS/c14-11-3-1-2-10(8-11)12-9-18-13(15-12)16-4-6-17-7-5-16/h1-3,8-9H,4-7H2 |
InChI 键 |
PVTGIBUTYLTIPL-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


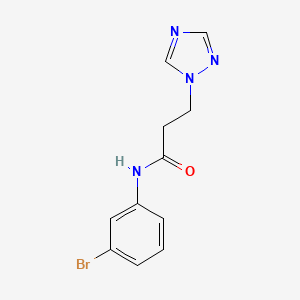
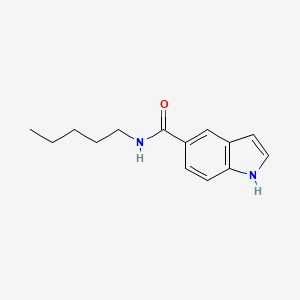
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)
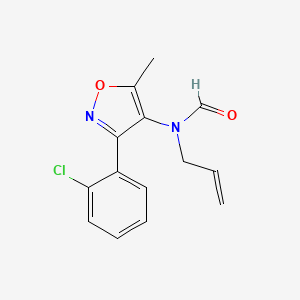
![Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)
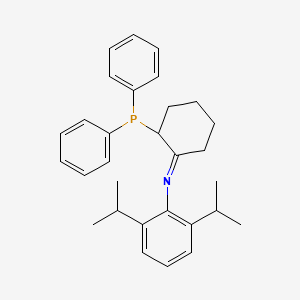
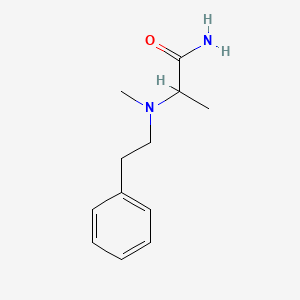
![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)
![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)
![2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
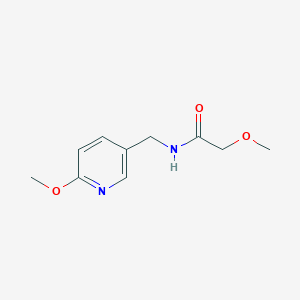
![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)

